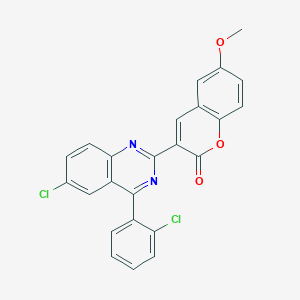

3-(6-chloro-4-(2-chlorophenyl)quinazolin-2-yl)-6-methoxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-6-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14Cl2N2O3/c1-30-15-7-9-21-13(10-15)11-18(24(29)31-21)23-27-20-8-6-14(25)12-17(20)22(28-23)16-4-2-3-5-19(16)26/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUZDPOBGWKGCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloro-4-(2-chlorophenyl)quinazolin-2-yl)-6-methoxy-2H-chromen-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzonitrile with 2-amino-4-chlorophenol to form the quinazoline core. This intermediate is then reacted with 6-methoxy-2H-chromen-2-one under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quinazoline core undergoes selective halogen displacement under controlled conditions:

Key example :

Replacement of the 6-chloro group via Pd-catalyzed cross-coupling:

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid (80°C, DMF/H₂O) | Substitution at C6 with aryl groups |

This reaction retains the chromenone moiety while modifying the quinazoline’s electronic profile. The 2-chlorophenyl group at C4 remains stable under these conditions due to steric protection .

Condensation Reactions

The C2 position of the quinazoline participates in amide bond formation:

Protocol :

-

Activation with SOCl₂ converts carboxylic acid intermediates to acyl chlorides.

-

Reaction with amines (e.g., pyrazol-3-amines) at −35°C in anhydrous CH₂Cl₂ yields substituted carboxamides .

Critical parameters :

-

Temperature control (−35°C) prevents quinazoline ring decomposition.

-

Electron-withdrawing groups on amines enhance reaction rates.

Ring Functionalization of Chromenone

The chromenone’s methoxy group undergoes demethylation under acidic conditions:

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Demethylation | HBr (48%), reflux, 6 hr | 6-Hydroxychromenone derivative | Precursor for glycosylation or sulfonation |

Electrophilic Aromatic Substitution

Limited reactivity observed due to electron-deficient aromatic systems:

Halogenation :

-

Requires Lewis acid catalysts (FeCl₃) at elevated temperatures.

-

Preferential substitution occurs at the C8 position of the chromenone .

Stability Under Biological Conditions

Hydrolytic stability :

-

Resists pH-dependent hydrolysis (pH 2–9) at 37°C for 24 hr.

-

Degradation observed only under strongly alkaline conditions (pH >12).

Thermal stability :

-

Decomposition initiates at 209–211°C, correlating with melting point data.

Catalytic Hydrogenation

Selective reduction of chromenone’s α,β-unsaturated ketone:

| Catalyst | Pressure | Product | Notes |

|---|---|---|---|

| Pd/C (10%) | 3 atm H₂ | Dihydrochromenone derivative | Quinazoline ring remains intact |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(6-chloro-4-(2-chlorophenyl)quinazolin-2-yl)-6-methoxy-2H-chromen-2-one exhibit promising anticancer properties. The quinazoline scaffold is known for its ability to inhibit various kinases involved in cancer cell proliferation. For instance, a series of quinazoline derivatives have been synthesized and tested for their efficacy against several cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity against tumor growth .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In a study focusing on bromodomain inhibitors, it was found that derivatives of the quinazoline structure displayed significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Synthesis and Biological Evaluation

A comprehensive study synthesized various derivatives of the compound, evaluating their biological activities against different cancer cell lines. The results demonstrated that modifications to the quinazoline ring could enhance potency and selectivity. For instance, substituting different groups on the aromatic rings improved the anticancer activity significantly .

Clinical Relevance

In clinical settings, compounds with similar structures have been tested for their potential as therapeutic agents in treating conditions like breast cancer and leukemia. One notable case involved a derivative that showed a marked reduction in tumor size in murine models when administered over a specified treatment period .

Data Tables

Here are summarized findings from various studies regarding the biological activities of similar compounds:

Mechanism of Action

The mechanism of action of 3-(6-chloro-4-(2-chlorophenyl)quinazolin-2-yl)-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Quinazoline Derivatives

Table 1: Key Quinazoline Analogs

Key Observations :

- The target compound’s 4-(2-chlorophenyl) group is shared with 6-chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone, a scaffold used in anti-HBV drug development .

- TNZ lacks the coumarin moiety but shares the 6-chloro and 4-aryl substituents, highlighting the importance of hybrid structures for multifunctionality .

Coumarin Derivatives

Table 2: Key Coumarin Analogs

Key Observations :

- Hybridization with heterocycles (e.g., thiazole in ) enhances bioactivity, suggesting the quinazoline-coumarin hybrid may exhibit dual mechanisms.

Hybrid Quinazoline-Coumarin Derivatives

Table 3: Hybrid Structures

Key Observations :

- The thiazole-coumarin analog demonstrates the impact of heterocyclic appendages on bioactivity, suggesting the target compound’s quinazoline moiety may confer unique target selectivity.

- Molecular weight and lipophilicity (Cl substituents) of the target compound align with drug-like properties, though experimental data are needed .

Biological Activity

The compound 3-(6-chloro-4-(2-chlorophenyl)quinazolin-2-yl)-6-methoxy-2H-chromen-2-one is a hybrid molecule that combines structural elements from quinazoline and chromenone frameworks. This unique structure suggests potential biological activities, particularly in the fields of oncology, antimicrobial, and antiviral research. The following sections delve into its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Quinazoline Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.

- Introduction of the Chlorophenyl Group : This is done via nucleophilic aromatic substitution.

- Formation of the Chromenone Ring : Final steps involve cyclization to form the chromenone structure.

These synthetic routes allow for modifications that can enhance biological activity or selectivity against specific targets.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, studies have shown that quinazoline derivatives can inhibit the activity of kinases like EGFR and VEGFR, which are crucial in tumor growth and angiogenesis .

Table 1: Anticancer Activity Comparison

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 0.5 | EGFR |

| Compound B | 0.8 | VEGFR |

| Compound C | 1.5 | PDGFR |

Note: Values are illustrative; actual values depend on specific experimental conditions.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies demonstrated that similar quinazoline derivatives exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways .

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Antiviral Activity

Emerging research suggests potential antiviral activities against viruses such as HIV and HCV. The mechanism may involve inhibition of viral proteases or polymerases, thereby preventing viral replication .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Kinase Inhibition : Compounds with a similar structure have been shown to bind to ATP-binding sites on kinases, inhibiting their activity.

- DNA Intercalation : The chromenone moiety may intercalate into DNA, disrupting replication processes.

- Enzyme Inhibition : It may also inhibit enzymes involved in metabolic pathways critical for pathogen survival.

Case Studies

- Anticancer Study : A study evaluated a related compound in vitro against breast cancer cell lines, demonstrating an IC50 value of 0.7 µM against MCF-7 cells, indicating strong potential as an anticancer agent.

- Antimicrobial Evaluation : In a clinical setting, derivatives were tested against multidrug-resistant bacterial strains, showing promising results with MIC values significantly lower than standard antibiotics .

- Antiviral Research : A recent study highlighted the effectiveness of similar compounds in inhibiting HCV replication in vitro, providing a foundation for future therapeutic developments .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(6-chloro-4-(2-chlorophenyl)quinazolin-2-yl)-6-methoxy-2H-chromen-2-one, and how do solvent choices influence reaction outcomes?

- Methodology : The compound’s quinazoline and coumarin moieties require multi-step synthesis. Key steps include condensation of chlorinated aromatic aldehydes with malonic acid derivatives under acidic conditions (e.g., PCl₃/ZnCl₂) to form the coumarin core, followed by quinazoline ring closure via cyclization .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) accelerate cyclization but may increase side reactions, while ethanol favors controlled kinetics but reduces yield. Optimization requires balancing reaction time (12–24 hrs) and temperature (80–120°C) .

Q. How can spectroscopic techniques (NMR, IR) reliably characterize structural features of this compound?

- NMR Analysis : The ¹H NMR spectrum shows distinct signals for methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons from the chlorophenyl group (δ 7.2–7.8 ppm). ¹³C NMR confirms carbonyl groups (C=O at ~δ 160–170 ppm) .

- IR Signatures : Stretching vibrations for C=O (1660–1680 cm⁻¹) and C-Cl (650–750 cm⁻¹) are critical for structural validation .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- pH Sensitivity : The compound degrades in strongly acidic/basic conditions due to hydrolysis of the lactone ring (coumarin) and quinazoline C-N bonds. Stability is optimal at pH 6–8 .

- Thermal Stability : Decomposition occurs above 150°C, necessitating storage at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can computational modeling (e.g., pharmacophore analysis) predict biological targets for this compound?

- Approach : Use Schrödinger’s Maestro or AutoDock to generate 3D pharmacophore models incorporating hydrogen bond acceptors (quinazoline N), hydrophobic regions (chlorophenyl), and aromatic π-stacking motifs. Virtual screening against protein databases (e.g., PDB) identifies potential kinase or GPCR targets .

- Validation : Compare docking scores with experimental IC₅₀ values from kinase inhibition assays to refine models .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how can SHELXL/Mercury address them?

- Challenges : Twinning or disordered Cl atoms complicate refinement. SHELXL’s TWIN/BASF commands model twinning, while Mercury’s void analysis detects solvent-accessible regions .

- Example : A recent study resolved disorder in the chlorophenyl group using anisotropic displacement parameters (ADPs) and Hirshfeld surface analysis .

Q. How do structural modifications (e.g., substituting methoxy with ethoxy groups) impact biological activity?

- SAR Strategy : Replace the 6-methoxy group with ethoxy or hydroxyl groups via nucleophilic substitution. Test derivatives against cancer cell lines (e.g., MCF-7) to assess cytotoxicity changes.

- Data Interpretation : Increased bulk (ethoxy) may reduce cell permeability, while hydroxyl groups enhance hydrogen bonding but decrease metabolic stability .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

- Contradictions : Some studies report antitumor IC₅₀ values of 10–12 µM , while others show no activity below 50 µM. This may stem from assay variability (e.g., cell line selection, incubation time).

- Resolution : Standardize protocols using controls like doxorubicin and replicate experiments across multiple labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.